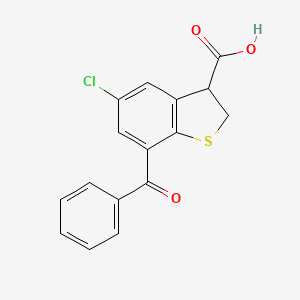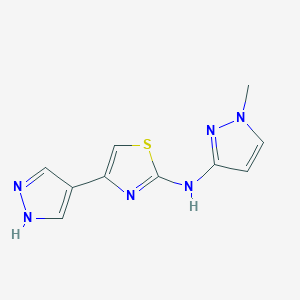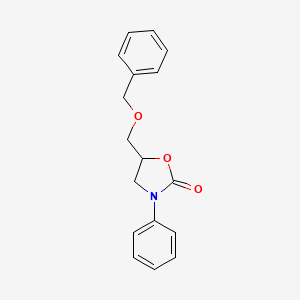
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of diphenyl-carbodiimide with phenyl glycidyl ether. This reaction forms 3-Phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine, which further reacts with an excess of phenyl glycidyl ether to yield the desired oxazolidinone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable solvent-free reactions, which are advantageous for industrial applications due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-phenoxymethyl-2-oxazolidone
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole
Uniqueness
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H17NO3/c19-17-18(15-9-5-2-6-10-15)11-16(21-17)13-20-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
MLDTYQAUWYDELH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


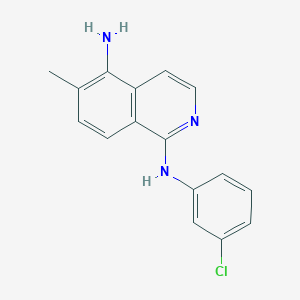
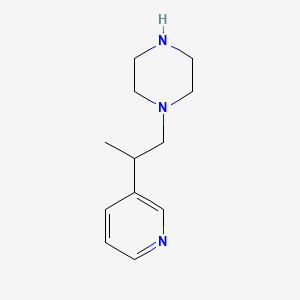
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
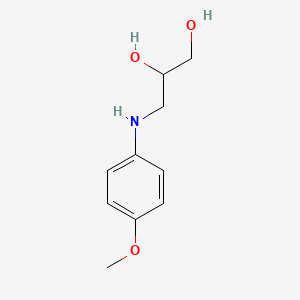
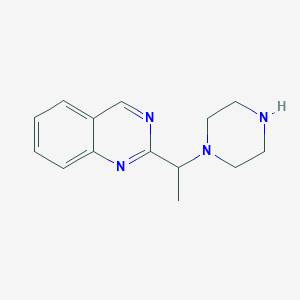
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
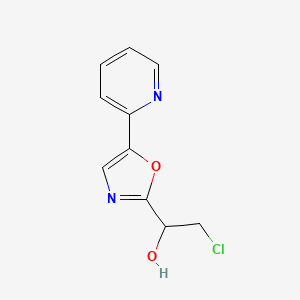
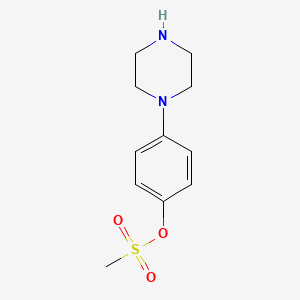
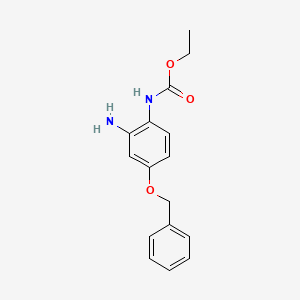
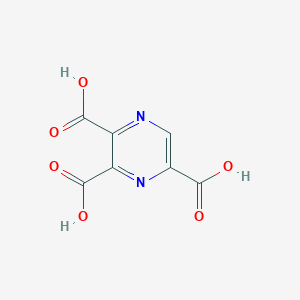
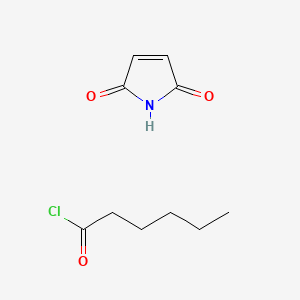
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
